![molecular formula C10H10N4O6 B5571182 {1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid](/img/structure/B5571182.png)
{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to the 5-nitrofuran group, including derivatives such as “{1-(aminocarbonyl)-2-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]hydrazino}acetic acid,” involves various chemical pathways. For instance, reactions of 5-nitro-2-furylpropiolic acid derivatives have been investigated, showcasing methods to obtain 5-nitro-2-furyl-β-aminoacrylates among others, highlighting the synthetic versatility of this chemical class (Sasaki & Shoji, 1968).
Molecular Structure Analysis
The molecular structure of compounds within the 5-nitrofuryl family, including potential derivatives such as our compound of interest, can be characterized by various spectroscopic methods. These compounds often exhibit complex molecular architectures, as demonstrated in studies on their synthesis and structural characterization, which shed light on their molecular configurations (Baul et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving the 5-nitrofuryl group often lead to the formation of novel compounds with distinct properties. For example, the transformation of thiadiazole derivatives under the action of bases has been explored, revealing insights into the reactivity and chemical behavior of these compounds, potentially relevant to our compound’s chemical reactions and properties (Maadadi et al., 2017).
properties
IUPAC Name |
2-[carbamoyl-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O6/c11-10(17)13(6-9(15)16)12-5-1-2-7-3-4-8(20-7)14(18)19/h1-5H,6H2,(H2,11,17)(H,15,16)/b2-1+,12-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPMXAXHNIDOCA-LYTCUFGASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=NN(CC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/N(CC(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[carbamoyl-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]amino]acetic acid |
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